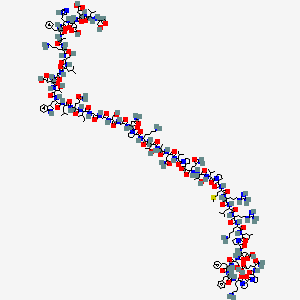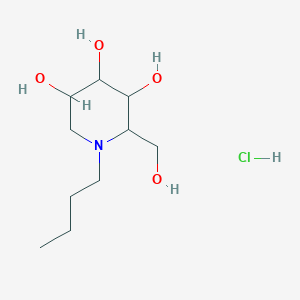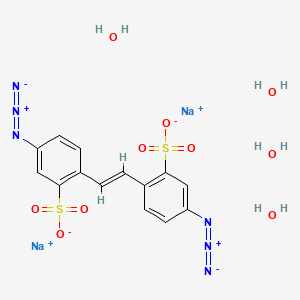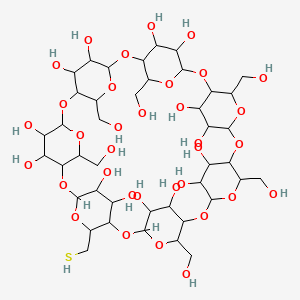
2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is an organic compound with the molecular formula C22H42O6 and a molecular weight of 402.57 g/mol . This compound is characterized by its ester functional groups and long aliphatic chains, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate typically involves the esterification of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol with hexanoic acid and decanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding the corresponding alcohols and carboxylic acids.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, forming new esters.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid, decanoic acid, and 2-(2-(2-hydroxyethoxy)ethoxy)ethanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant and emulsifying agent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate is primarily based on its ability to interact with lipid membranes and proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl octanoate
- 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl butanoate
- 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl hexanoate
Uniqueness
Compared to similar compounds, 2-(2-(2-(Hexanoyloxy)ethoxy)ethoxy)ethyl decanoate has a longer aliphatic chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong amphiphilic properties. Its unique structure allows for better integration into lipid membranes and improved performance in drug delivery and emulsification .
Propiedades
IUPAC Name |
2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl decanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-8-9-10-12-14-22(24)28-20-18-26-16-15-25-17-19-27-21(23)13-11-6-4-2/h3-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRCHVVIWKCMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348930 |
Source


|
| Record name | 2{2-2-(hexanoyloxyl)ethoxy)ethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123369-03-9 |
Source


|
| Record name | 2{2-2-(hexanoyloxyl)ethoxy)ethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride](/img/structure/B8220613.png)





![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B8220676.png)
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B8220684.png)

![N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine](/img/structure/B8220701.png)
![3,5-Dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid](/img/structure/B8220717.png)

![disodium;(5E)-3-chloro-5-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate](/img/structure/B8220729.png)
![3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B8220731.png)
